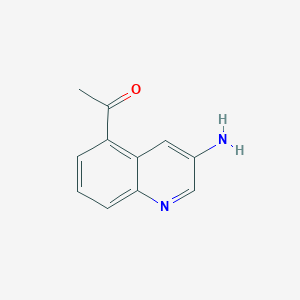
1-(3-Aminoquinolin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Aminoquinolin-5-yl)ethanone” is a compound with the molecular formula C11H10N2O . It is a quinoline derivative, which is a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “1-(3-Aminoquinolin-5-yl)ethanone” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The compound also contains an ethanone and an amino group attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives have been reported to undergo a wide range of chemical reactions. These include various types of functionalization reactions that can be used to modify the properties of the compound for different applications .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.21 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antioxidant, Antifungal, and Antibacterial Properties
1-(3-Aminoquinolin-5-yl)ethanone has shown promise in its application as an antioxidant, antifungal, and antibacterial agent. A study involving the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(3-Aminoquinolin-5-yl)ethanone, demonstrated significant antibacterial and antifungal activities. Notably, these derivatives exhibited excellent antibacterial activity against specific strains such as Klebsiella planticola, along with considerable antifungal activity against strains like Aspergillus niger (L. Jyothish Kumar & V. Vijayakumar, 2017).
Synthesis and Antituberculosis Activity
The compound's derivatives have been synthesized for antituberculosis studies. For instance, 3-heteroarylthioquinoline derivatives were synthesized, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The study highlighted two compounds in particular, which displayed notable activity against the tuberculosis bacterium (Selvam Chitra et al., 2011).
Synthesis and Spectroscopic Studies
Further research into 1-(3-Aminoquinolin-5-yl)ethanone includes its role in synthesizing various derivatives and studying their spectroscopic properties. Studies have detailed the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide from related compounds, highlighting the efficiency and purity of the synthesis process (Ma Wenpeng et al., 2014).
Antifungal Activity of Metal Complexes
Research into the synthesis of metal complexes using derivatives of 1-(3-Aminoquinolin-5-yl)ethanone has shown promising antifungal properties. The novel ligand synthesized showed more active antifungal properties when compared to the ligand itself, indicating the potential for developing effective antifungal agents (H. D. Raj & Y. Patel, 2015).
Mécanisme D'action
While the specific mechanism of action of “1-(3-Aminoquinolin-5-yl)ethanone” is not mentioned in the search results, quinolones, a class of compounds that includes quinoline derivatives, are known to act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .
Safety and Hazards
Orientations Futures
Quinoline derivatives have been the subject of extensive research due to their wide range of biological and pharmaceutical activities . Future research will likely continue to explore new synthesis methods, investigate the biological activities of new quinoline derivatives, and develop new drugs based on these compounds .
Propriétés
IUPAC Name |
1-(3-aminoquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJGBQPQIDNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoquinolin-5-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)
![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)

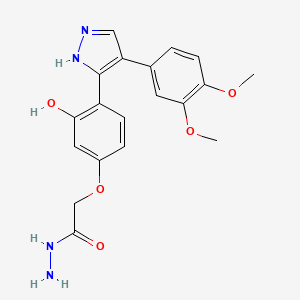
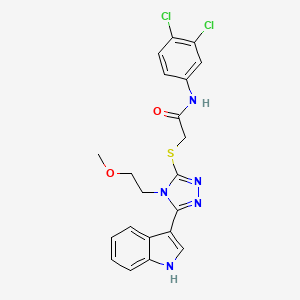
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride](/img/structure/B2446776.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)
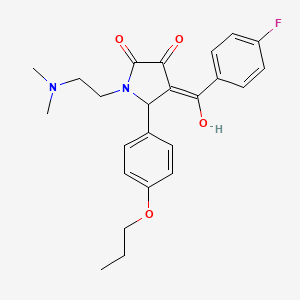
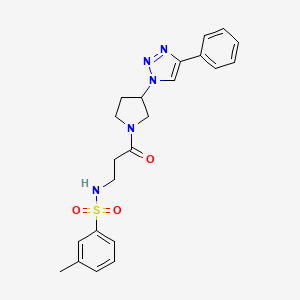

![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)
![N-(2,3-dimethoxybenzyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2446785.png)